molecular formula C16H8O4 B137992 Frutinone A CAS No. 38210-27-4

Frutinone A

Cat. No. B137992
CAS RN: 38210-27-4
M. Wt: 264.23 g/mol
InChI Key: RFWULRHBGYKEEZ-UHFFFAOYSA-N
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Description

Frutinone A is a biologically active compound known for its potent inhibitory activity towards the CYP1A2 enzyme, an important target due to its role in metabolizing various xenobiotics and drugs . It is a natural product derived from antimicrobial herbal extracts and has garnered attention due to its significant biological activities.

Synthesis Analysis

The synthesis of Frutinone A has been approached through different methodologies. One efficient method involves a three-step total synthesis with an overall yield of 44%, utilizing palladium-catalyzed C-H activation/carbonylation of 2-phenolchromones . Another approach for the synthesis of Frutinone A and its derivatives uses tributylphosphine-catalyzed tandem acyl transfer-cyclization, which is both concise and step-economical . A third protocol employs inexpensive 2′-hydroxyacetophenone as a starting material, proceeding through a Baker–Venkataraman rearrangement and subsequent reactions to yield Frutinone A with good efficiency and under mild, transition metal-free conditions .

Molecular Structure Analysis

The core structure of Frutinone A is a chromone-annelated coumarin, which is a key feature for its biological activity . The molecular structure allows for facile substitutions, enabling the exploration of structure-activity relationships (SAR) for its derivatives . The synthetic routes developed for Frutinone A take advantage of this structural aspect to produce various analogs with potential for increased potency or altered biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Frutinone A include palladium-catalyzed C-H carbonylation, tributylphosphine-catalyzed tandem acyl transfer-cyclization, and Baker–Venkataraman rearrangement . These reactions are pivotal in constructing the coumarin core and achieving the desired substitutions around the Frutinone A structure. The methodologies developed provide a platform for rapid and efficient synthesis of Frutinone A derivatives, which is crucial for SAR studies and potential pharmaceutical applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Frutinone A are not detailed in the provided papers, the synthesis methods suggest that the compound is amenable to various functional group substitutions, which can alter its physical and chemical properties . The ability to easily modify the core structure of Frutinone A is significant for optimizing its pharmacological profile, including solubility, stability, and bioavailability.

Relevant Case Studies

The inhibitory activity of synthesized Frutinone A derivatives was determined for the CYP1A2 enzyme, with ten compounds exhibiting nanomolar inhibitory activity . This highlights the potential of Frutinone A as a lead compound for the development of new inhibitors of the CYP1A2 enzyme. However, no specific case studies involving clinical trials or in vivo applications were provided in the papers.

Scientific Research Applications

Inhibition of CYP1A2 Enzyme

Frutinone A, extracted from Polygala Fruticosa, demonstrates notable antibacterial and antifungal properties. A study focused on its metabolism reveals Frutinone A as a potent inhibitor of the CYP1A2 enzyme. This inhibition suggests potential drug-herb interaction risks in the use of herbal extracts containing Frutinone A (Thelingwani et al., 2012).

Synthesis and Derivative Studies

Efficient synthesis techniques for Frutinone A have been developed, providing a basis for exploring its structure-activity relationships (SAR). These methodologies enable the rapid creation of Frutinone A derivatives, allowing for extensive research into their inhibitory activities, particularly towards the CYP1A2 enzyme (Shin et al., 2015).

Natural Occurrence and Antifungal Activity

Frutinone A, identified as a chromonocoumarin, is naturally found in Polygala fruticosa. It exhibits strong fungicidal activity, particularly against Cladosporium cucumerinum, indicating its potential as a natural antifungal agent (Paolo et al., 1989).

Therapeutic Potential in Diabetes Treatment

A separate study, although not directly on Frutinone A, investigates 5,7-dihydroxy-6-geranylflavanone (DGF) from Amorpha fruticosa, indicating the potential of compounds from this genus in treating metabolic disorders like type 2 diabetes (Lee et al., 2016).

Antineoplastic Effects

Fruticuline A, a compound structurally similar to Frutinone A, exhibits multiple antineoplastic mechanisms in vitro and in vivo, indicating the potential of Frutinone A-like compounds in cancer treatment (Corso et al., 2020).

Safety And Hazards

The toxicity and safety of Frutinone A have not been fully determined . Therefore, caution should be exercised during use . Contact and consumption of Frutinone A may cause allergies or other adverse reactions .

properties

IUPAC Name

chromeno[4,3-b]chromene-6,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWULRHBGYKEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331693
Record name Frutinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frutinone A

CAS RN

38210-27-4
Record name 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38210-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frutinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
RS Thelingwani, K Dhansay, P Smith, K Chibale… - Xenobiotica, 2012 - Taylor & Francis
… In this study, Frutinone A, the active ingredient of a herbal extract isolated from the shrub belonging to the Polygalaspecies, was studied. Frutinone A was isolated from the lipophilic …
Number of citations: 26 www.tandfonline.com
Y Shin, C Yoo, Y Moon, Y Lee… - Chemistry–An Asian …, 2015 - Wiley Online Library
… interested in an efficient synthesis of frutinone A and its derivatives by exploring CH bond … synthesis of frutinone A derivatives. Our retrosynthetic strategy for frutinone A is illustrated in …
Number of citations: 26 onlinelibrary.wiley.com
K Lei, DW Sun, YY Tao, XH Xu - Australian Journal of Chemistry, 2015 - CSIRO Publishing
… for the synthesis of frutinone A. [ 8 ] More recently, the synthesis of frutinone A and its … , which would provide easy access to frutinone A derivatives and avoid the use of expensive …
Number of citations: 5 www.publish.csiro.au
Q Li, C Zhuang, D Wang, W Zhang… - Beilstein Journal of …, 2019 - beilstein-journals.org
… Interestingly, this method also found application in the synthesis of the naturally occurring frutinone A. … Frutinone A, isolated from the leaves and root bark of Polygala fruticosa, shows …
Number of citations: 2 www.beilstein-journals.org
C Bergeron, A Marston, JL Wolfender… - … Journal of Plant …, 1997 - Wiley Online Library
… Frutinone A was also found in the roots and aerial parts of P. … Frutinone A was reported for the first time in P. fruticosa (Di … Frutinone A may be useful as a taxonomic marker. In addition…
M Born, PA Carrupt, R Zini, F Brée… - Helvetica Chimica …, 1996 - Wiley Online Library
… This group was composed of frutinone A (6) only. This compound could not be investigated by CV, being insufficiently soluble in the buffer/ EtOH solvent used. The absence of a phenol …
Number of citations: 164 onlinelibrary.wiley.com
ER Di Paolo, MO Hamburger… - Helvetica chimica …, 1989 - Wiley Online Library
… Subsequent recrystallization yielded chromonocoumarins 1 and 2 which we name frutinone A … The structure of frutinone A (1) was deduced from UV, IR, ‘H- and 13C-NMR, and MS data …
Number of citations: 25 onlinelibrary.wiley.com
Q Dong, HC Shen, M Jiang - Tetrahedron Letters, 2016 - Elsevier
… Frutinone A, isolated from the leaves and root bark of … We designed an efficient synthesis of frutinone A from 2-… heated overnight under acidic condition to afford frutinone A in 81% yield (…
Number of citations: 12 www.sciencedirect.com
N Wang, X Wang, M He, W Zheng, X Cai, D Qi… - 2020 - europepmc.org
… stigmasterol, fumarine and frutinone A are bioactive compounds … More importantly, we found that frutinone A and kaempferol … More importantly, we found that frutinone A and kaempferol …
Number of citations: 2 europepmc.org
Y Shin - 2017 - koasas.kaist.ac.kr
… inhibitor based on natural products, we have developed an efficient method through a palladium-catalyzed CH activation/carbonylation and consequently identified a frutinone A …
Number of citations: 0 koasas.kaist.ac.kr

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